molecular formula C7H14O B1265392 Cyclohexyl methyl ether CAS No. 931-56-6

Cyclohexyl methyl ether

Cat. No. B1265392
Key on ui cas rn: 931-56-6
M. Wt: 114.19 g/mol
InChI Key: GHDIHPNJQVDFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05104883

Procedure details

To a solution of 2.5 M n-butyllithium in hexane (13.2 ml, 33 mmol) at -78° C. was added diethyl ether (15 ml) followed by a solution of 3-bromopyridine (4.7 g, 30 mmol) in ether (90 ml) over a period of 10 minutes. After 1 hour at -78° C. a solution of (±)-2-methoxycyclohexane (3.84 g, 30 mmol) in ether (20 ml) was added dropwise during 10 minutes. After 2 hours at -78° C. and 30 minutes at 0° C. the reaction mixture was warmed to 20° C. and then poured onto ice (150 g). The mixture was extracted with ether (2×50 ml) and then the combined organic extracts were extracted with 1 N hydrochloric acid (50 ml). This aqueous extract was washed with ether (20 ml) and then treated with 2 M sodium hydroxide solution (25 ml) and extracted with ether (3×100 ml). The organic extracts were combined, washed with brine then dried over anhydrous sodium sulphate. Concentration in vacuo afforded (±)-2-methoxy-1-(pyrid-3-yl)cyclohexanol (5.0 g, 24 mmol) as a 4:1 mixture of cis and trans isomers;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.[CH3:19][O:20][CH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.CC[O:29]CC>>[CH3:19][O:20][CH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][C:22]1([C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)[OH:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
90 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
3.84 g
Type
reactant
Smiles
COC1CCCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice (150 g)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extracts were extracted with 1 N hydrochloric acid (50 ml)
EXTRACTION
Type
EXTRACTION
Details
This aqueous extract
WASH
Type
WASH
Details
was washed with ether (20 ml)
ADDITION
Type
ADDITION
Details
treated with 2 M sodium hydroxide solution (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1C(CCCC1)(O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24 mmol
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.